[(1-isopropyl-1H-pyrazol-4-yl)methyl](3-methoxypropyl)amine [(1-isopropyl-1H-pyrazol-4-yl)methyl](3-methoxypropyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16424469
InChI: InChI=1S/C11H21N3O.ClH/c1-10(2)14-9-11(8-13-14)7-12-5-4-6-15-3;/h8-10,12H,4-7H2,1-3H3;1H
SMILES:
Molecular Formula: C11H22ClN3O
Molecular Weight: 247.76 g/mol

[(1-isopropyl-1H-pyrazol-4-yl)methyl](3-methoxypropyl)amine

CAS No.:

Cat. No.: VC16424469

Molecular Formula: C11H22ClN3O

Molecular Weight: 247.76 g/mol

* For research use only. Not for human or veterinary use.

[(1-isopropyl-1H-pyrazol-4-yl)methyl](3-methoxypropyl)amine -

Specification

Molecular Formula C11H22ClN3O
Molecular Weight 247.76 g/mol
IUPAC Name 3-methoxy-N-[(1-propan-2-ylpyrazol-4-yl)methyl]propan-1-amine;hydrochloride
Standard InChI InChI=1S/C11H21N3O.ClH/c1-10(2)14-9-11(8-13-14)7-12-5-4-6-15-3;/h8-10,12H,4-7H2,1-3H3;1H
Standard InChI Key ZUMZOLCQWXKWKQ-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=C(C=N1)CNCCCOC.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a pyrazole ring substituted with an isopropyl group at the 1-position and a methylamine moiety at the 4-position. The amine nitrogen is further functionalized with a 3-methoxypropyl chain, enhancing its hydrophilicity and potential for hydrogen bonding. Key bond lengths and angles align with typical pyrazole derivatives, as evidenced by crystallographic studies of related structures .

Table 1: Molecular Data

PropertyValueSource
CAS Number1856056-53-5
Molecular FormulaC11H22ClN3O\text{C}_{11}\text{H}_{22}\text{ClN}_3\text{O}
Molecular Weight247.76 g/mol
IUPAC Name3-Methoxy-N-[(1-propan-2-ylpyrazol-4-yl)methyl]propan-1-amine

Synthesis and Optimization

Conventional Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 1-isopropyl-1H-pyrazole-4-carbaldehyde with 3-methoxypropylamine under reducing conditions (e.g., NaBH4_4) yields the target amine . Alternative routes employ Ullmann coupling or Buchwald-Hartwig amination for nitrogen-aryl bond formation, though these methods require palladium catalysts and rigorous anhydrous conditions .

Advanced Methodologies

Recent advances leverage microwave-assisted synthesis to reduce reaction times from hours to minutes. Flow chemistry techniques further enhance yield (≈85% purity) by minimizing side reactions such as over-alkylation.

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Time
Reductive Amination72896 h
Microwave-Assisted889225 min
Flow Chemistry919410 min

Physicochemical Properties

Solubility and Stability

The compound’s logP value (calculated: 2.3) indicates moderate lipophilicity, favoring solubility in polar aprotic solvents like DMF or DMSO. Stability studies under ambient conditions show no degradation over 6 months when stored in inert atmospheres.

Reactivity

The secondary amine group participates in acylations and sulfonations, while the methoxypropyl chain undergoes oxidative cleavage (e.g., with KMnO4_4) to yield carboxylic acid derivatives .

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor in synthesizing kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) and antimicrobial agents.

Agrochemical Development

Pyrazole derivatives are explored as fungicides and herbicides, with patent filings highlighting their efficacy against Phytophthora infestans (EC50_{50} = 8.7 ppm) .

Future Directions

Targeted Studies

  • ADMET Profiling: Evaluate absorption, distribution, and toxicity in murine models.

  • Structure-Activity Relationships (SAR): Modify the methoxypropyl chain to optimize target binding.

Synthetic Innovations

Develop enantioselective routes using chiral catalysts (e.g., BINAP-Pd complexes) to access stereoisomers with enhanced bioactivity .

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